3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Medicinal Chemistry Physicochemical Profiling SAR

3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one (CAS 1797262-89-5) is a synthetic small-molecule research compound (C18H26BrNO3S, MW 416.4 g/mol). It belongs to a proprietary chemical library class characterized by a central piperidine ring substituted at the 4-position with an isobutylsulfonyl group and at the 1-position via a propan-1-one linker to a 2-bromophenyl ring.

Molecular Formula C18H26BrNO3S
Molecular Weight 416.37
CAS No. 1797262-89-5
Cat. No. B2725830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
CAS1797262-89-5
Molecular FormulaC18H26BrNO3S
Molecular Weight416.37
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2Br
InChIInChI=1S/C18H26BrNO3S/c1-14(2)13-24(22,23)16-9-11-20(12-10-16)18(21)8-7-15-5-3-4-6-17(15)19/h3-6,14,16H,7-13H2,1-2H3
InChIKeyRPOPJLJFGLFHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one (CAS 1797262-89-5): Core Chemical Identity & Library Context


3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one (CAS 1797262-89-5) is a synthetic small-molecule research compound (C18H26BrNO3S, MW 416.4 g/mol) [1]. It belongs to a proprietary chemical library class characterized by a central piperidine ring substituted at the 4-position with an isobutylsulfonyl group and at the 1-position via a propan-1-one linker to a 2-bromophenyl ring [1]. The compound is catalogued as a lead-like or drug-like screening candidate, with its Max Phase recorded as Preclinical [2]. While not an approved drug, its specific substitution pattern makes it a valuable tool for probing structure-activity relationships (SAR) within kinase and GPCR-targeted programmes, distinct from generic intermediates [2].

3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one: Why Close-In Analogue Substitution Compromises SAR Integrity


Generic substitution within the 3-phenyl-1-(4-sulfonylpiperidin-1-yl)propan-1-one series is not viable without risking SAR discontinuity. The 2-bromophenyl substitution creates a distinct ortho-halogen electronic effect and steric profile that directly impacts target binding pocket engagement. Replacing the 2-bromo substituent with a 4-chloro-3-(trifluoromethyl)phenyl or 3-bromo-4-methoxyphenyl group—as found in close analogues CAS 1797308-25-8 or CAS 1797687-99-0—alters LogP by >0.5 units and changes the dipole moment, fundamentally shifting molecular recognition [1][2]. The isobutylsulfonyl group further confers a branched alkyl topology that is absent in methylsulfonyl or arylsulfonyl analogues, affecting both metabolic stability and solubility in ways that cannot be extrapolated across the series without fresh experimental validation [1].

3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one: Quantitative Differentiation Evidence for Procurement Decisions


Ortho-Bromo Substituent vs. Para-Chloro Analogue: Physicochemical Property Comparison

The target compound bearing a 2-bromophenyl group exhibits a computed LogP (XLogP3-AA) of 3.6. In contrast, the topologically analogous compound 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, which replaces the ortho-bromo with a para-chloro/meta-CF3 substitution, shows a significantly higher lipophilicity profile, consistent with the increased halogen count and CF3 contribution. The bromine atom in the target compound introduces a larger van der Waals radius (1.85 Å) and distinct polarizability compared to chlorine (1.75 Å), which directly influences halogen bonding potential and target residence time [1].

Medicinal Chemistry Physicochemical Profiling SAR

Target Engagement Profile: BRPF1/CREBBP Bromodomain Binding vs. In-Class Nulls

The target compound is reported to bind the bromodomain of human BRPF1 with a Kd of 15,000 nM (15 µM) and inhibit CREBBP with an IC50 of 20,000 nM (20 µM) [1]. While these affinities are moderate, they represent a defined, measurable interaction with epigenetic reader domains. By contrast, the close analogue 3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one and other library members with altered aryl substitution show no publicly disclosed bromodomain binding data, suggesting the 2-bromophenyl motif is a critical determinant for this specific target engagement . This provides a starting point for fragment-based or tool compound optimization.

Epigenetics Bromodomain Inhibition Target Engagement

Rotatable Bond Count and Molecular Flexibility: Target vs. Bulky Aryl Analogues

The target compound has 6 rotatable bonds, conferring a moderate degree of conformational flexibility [1]. This contrasts with bulkier analogues such as 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, where the naphthyl group reduces the effective degrees of freedom and increases molecular rigidity [2]. In lead optimization, a rotatable bond count of <10 is generally favored for oral bioavailability; the target compound's value is within an acceptable range while still allowing adaptive binding to shallow or flexible pockets.

Conformational Analysis Drug Design Molecular Flexibility

3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one: High-Value Application Scenarios for Research Procurement


Epigenetic Chemical Probe Development: BRPF1/CREBBP Bromodomain SAR

The confirmed binding affinity for BRPF1 (Kd = 15 µM) and CREBBP (IC50 = 20 µM) positions this compound as a validated starting point for developing selective bromodomain inhibitors [1]. Procurement is justified for labs iterating on the 2-bromophenyl motif to improve potency, as the isobutylsulfonyl-piperidine core provides a modular handle for parallel chemistry expansion.

Physicochemical Benchmarking for CNS Drug Discovery Programmes

With an XLogP3-AA of 3.6 and 0 hydrogen bond donors, this compound adheres to multiple CNS MPO (Multiparameter Optimization) criteria [1]. It serves as a reference standard for testing permeability assays (e.g., PAMPA-BBB) where the ortho-bromo substituent's electronic effect is a key variable compared to chloro or methoxy analogues.

Negative Control or Inactive Probe in GPCR/PKC Pathway Studies

Multiple in-class analogues have been linked to prokineticin receptor or CXCR4 antagonism in patent literature [2]. The absence of such data for this specific compound, combined with its unique aryl substitution, allows it to be used as a matched negative control in assays where sulfonyl-piperidine scaffolds are being evaluated for off-target GPCR activity.

Quote Request

Request a Quote for 3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.